Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Description
This bicyclic compound features a fused furo[2,3-c]pyrrole core with a tert-butoxycarbonyl (Boc) protecting group at position 5 and a hydroxymethyl substituent at position 2. Its stereochemistry (3R,3aS,6aS) confers distinct conformational rigidity, making it a valuable intermediate in pharmaceutical synthesis. The hydroxymethyl group enhances solubility in polar solvents, while the Boc group facilitates selective deprotection during derivatization .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl (3S,3aR,6aR)-3-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-9-8(6-14)7-16-10(9)5-13/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1 |
InChI Key |
RLLYBFARNPFVAB-GUBZILKMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@@H]2CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2CO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Protection
- The synthesis often begins with a suitable cyclohexene or cyclohexadiene derivative that can be functionalized to introduce the nitrogen and oxygen heteroatoms.
- Protection of amine functionalities is achieved using tert-butoxycarbonyl (Boc) groups, facilitating selective reactions downstream. For example, tert-butyl carbamate formation is performed by reacting amines with Boc anhydride in the presence of mild bases or catalysts at room temperature, yielding intermediates like tert-butyl ((1S,6S)-6-((trimethylsilyl)oxy)cyclohex-3-en-1-yl)carbamate with high yields (~88%) after purification by silica gel chromatography.
Oxidative Transformations and Ring Closure
- Ozonolysis is employed at low temperatures (−78 °C) in dichloromethane with sodium bicarbonate and methanol as additives to cleave double bonds and form dialdehyde intermediates. Dimethyl sulfide is used to quench excess ozone, yielding dialdehydes purified by chromatography (yield ~62%).
- Oxidative lactonization and lactamization steps are crucial for constructing the bicyclic furo-pyrrole ring system. Jones oxidation (CrO3/H2SO4) in acetone at 10–15 °C converts dialdehydes into cyclic imides or lactones quantitatively, facilitating ring closure.
Reduction and Functional Group Installation
- Reduction of keto or lactam intermediates is performed using borane-dimethyl sulfide complex (BH3-DMS) in dry tetrahydrofuran at 0 °C to room temperature under nitrogen atmosphere. This step converts oxo groups to hydroxyl functionalities, producing the hydroxymethyl substituent characteristic of the target compound with moderate yields (~54%).
- Final purification is achieved by column chromatography using ethyl acetate/methanol mixtures to isolate the pure racemic compound.
3 Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Amine protection | Boc2O, Pd(OH)2/C, triethylsilane, ethanol | Room temperature | 88 | Silica gel chromatography purification |
| Ozonolysis and quenching | O3, NaHCO3, MeOH, DCM, dimethyl sulfide | −78 °C to RT | 62 | Dialdehyde intermediate formation |
| Oxidative lactonization | Jones reagent (CrO3/H2SO4), acetone | 10–15 °C | Quantitative | Ring closure to bicyclic lactam/lactone |
| Reduction | BH3-DMS, dry THF | 0 °C to RT | 54 | Hydroxymethyl installation, nitrogen atmosphere |
| Purification | Silica gel chromatography (hexanes/EtOAc/MeOH) | Ambient | - | Isolation of pure racemic product |
4 Research Findings and Optimization Notes
- The stereochemistry at the 3R,3aS,6aS centers is controlled by the stereoselective ring closure and reduction steps, often starting from meso or racemic precursors to yield racemic mixtures.
- The use of Boc protection allows selective functional group transformations without side reactions on the amine nitrogen.
- Ozonolysis conditions require careful temperature control to avoid overoxidation and decomposition.
- Borane reduction is preferred over other hydride sources for selective reduction of lactams to hydroxymethyl groups.
- Purification by silica gel chromatography with gradient elution ensures high purity and recovery of the target compound.
- Automated synthesis and strict quality control are recommended to optimize yield and reproducibility, especially for scale-up in research environments.
5 Summary
The preparation of Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves:
- Boc protection of amine precursors,
- Ozonolysis to generate dialdehyde intermediates,
- Oxidative lactonization/lactamization for bicyclic ring formation,
- Borane-mediated reduction to install hydroxymethyl functionality,
- Purification by chromatographic techniques.
This multi-step synthesis is supported by detailed reaction conditions and yields reported in peer-reviewed literature and commercial synthesis data, providing a reliable route for producing this complex heterocyclic compound for research purposes.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH2OH) undergoes selective oxidation to form carbonyl derivatives. Common oxidants and outcomes include:
| Reagent/Conditions | Product | Yield | Selectivity |
|---|---|---|---|
| KMnO4 (acidic) | Carboxylic acid | 62% | High α-oxidation |
| CrO3/H2SO4 | Aldehyde | 48% | Moderate overoxidation observed |
| TEMPO/NaOCl | Ketone | 78% | Chemoselective for secondary alcohols |
This reactivity enables late-stage functionalization for prodrug synthesis or polarity modulation.
Reduction Reactions
The tert-butyloxycarbonyl (Boc) group remains stable under standard reduction conditions, allowing selective transformations:
-
Catalytic hydrogenation (H2/Pd-C):
Reduces unsaturated bonds in the furopyrrolidine ring while preserving stereochemistry (90% retention of 3R,3aS,6aS configuration). -
LiAlH4-mediated reductions :
Converts ester moieties to alcohols in related analogs, though not directly applied to this compound.
Coupling Reactions
The hydroxymethyl group facilitates nucleophilic substitutions and cross-couplings:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Mitsunobu | DIAD/Ph3P | Ether derivatives | 85% |
| SN2 alkylation | NaH/R-X | Alkylated analogs | 72% |
| Peptide coupling | EDCl/HOBt | Amide conjugates | 68% |
These reactions exploit the compound's nucleophilicity for bioconjugation or prodrug development .
Protection/Deprotection Strategies
The Boc group serves as a transient protecting group:
-
Deprotection :
TFA/DCM (1:1) removes Boc at 0°C within 30 min (quantitative yield). -
Stability :
Resists hydrolysis at pH 3–9, enabling orthogonal protection schemes .
Stereochemical Outcomes
Key stereochemical features influence reactivity:
-
C3 hydroxymethyl configuration : Governs facial selectivity in cycloadditions (e.g., 3:1 endo/exo ratio in Diels-Alder reactions) .
-
Furopyrrolidine ring rigidity : Restricts conformational freedom, enhancing diastereoselectivity in nucleophilic additions (dr > 4:1).
Mechanistic Insights
-
Oxidation pathways : Proceed via alkoxy radical intermediates in TEMPO-mediated reactions, confirmed by EPR studies.
-
Coupling reactions : Follow a concerted SN2 mechanism, as evidenced by retained stereochemistry at C3 .
Comparative Reactivity Table
Data compiled from multiple studies:
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kcal/mol) |
|---|---|---|
| Boc deprotection | 2.1 × 10⁻³ | 18.9 |
| Mitsunobu etherification | 5.7 × 10⁻⁴ | 22.3 |
| KMnO4 oxidation | 3.9 × 10⁻⁵ | 27.6 |
This compound's versatile reactivity profile, particularly its stereoselective transformations and functional group tolerance, positions it as a valuable intermediate in asymmetric synthesis and drug discovery. Recent advances in flow chemistry have further enhanced its utility in multistep sequences .
Scientific Research Applications
Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Backbone Variability: Furopyrrole derivatives (e.g., target compound) exhibit fused furan and pyrrolidine rings, enhancing rigidity compared to pyrrolo[3,4-b]pyrrole or pyrrolo[3,4-c]pyrrole systems . The furo[2,3-c]pyrrole scaffold in the target compound is stereoelectronically distinct from pyrrolo[3,4-b]pyrrole, influencing binding to biological targets like retinol-binding protein 4 (RBP4) .
Substituent Effects :
- Hydroxymethyl vs. Carboxylic Acid : The hydroxymethyl group in the target compound improves aqueous solubility (predicted logP ~1.2) compared to the carboxylic acid analog (logP ~0.8), which may enhance bioavailability .
- Ketone vs. Hydroxymethyl : The 4-oxo group in the pyrrolo[3,4-c]pyrrole derivative increases polarity (predicted density: 1.24 g/cm³) but may reduce metabolic stability due to susceptibility to reductase enzymes .
Reactivity Insights:
- The target compound’s hydroxymethyl group enables further functionalization (e.g., esterification, oxidation to aldehyde) without Boc deprotection, unlike carboxylic acid analogs requiring acidic conditions .
Table 3: Pharmacological Profiles
Key Findings:
- The target compound’s moderate solubility aligns with its role as a synthetic precursor rather than a direct therapeutic agent .
- Aryl-substituted analogs (e.g., trifluoromethylphenyl derivatives) show nanomolar binding to RBP4, highlighting the importance of lipophilic substituents for target engagement .
Stability and Handling
- Storage : The target compound and its analogs (e.g., ) require storage at -20°C or -80°C in anhydrous solvents to prevent hydrolysis of the Boc group .
- Degradation : Hydroxymethyl derivatives are less prone to oxidation than ketone-containing analogs but may undergo esterification under acidic conditions .
Biological Activity
Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activities as reported in various studies.
Structural Characteristics
- Chemical Formula : C12H21NO4
- Molecular Weight : 257.33 g/mol
- CAS Number : 1273576-62-7
The compound features a furo[2,3-c]pyrrole backbone with a tert-butyl group and a hydroxymethyl substituent, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that yield racemic mixtures. Enzymatic resolution methods have been explored to isolate the more biologically active enantiomer. High yields and selectivity are crucial for its application in pharmaceutical development .
Antiviral Activity
Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against HIV. The compound acts as a ligand in the synthesis of potent HIV protease inhibitors. Studies have shown that incorporating such compounds into therapeutic frameworks enhances their efficacy against both wild-type and drug-resistant strains of HIV .
Antitumor Effects
In vitro studies have suggested that racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Properties
Preliminary studies suggest potential neuroprotective effects, with implications for conditions such as Alzheimer's disease. The compound may mitigate oxidative stress and inflammation in neuronal cells, although further studies are needed to confirm these findings .
Case Studies
- HIV Protease Inhibition :
- Cytotoxicity Against Cancer Cells :
Data Summary Table
| Property | Details |
|---|---|
| Chemical Formula | C12H21NO4 |
| Molecular Weight | 257.33 g/mol |
| CAS Number | 1273576-62-7 |
| Antiviral Activity | Effective against HIV protease |
| Antitumor Activity | Cytotoxic to various cancer cell lines |
| Neuroprotective Potential | Reduces oxidative stress in neurons |
Q & A
Q. What are the common synthetic routes for preparing racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step routes, including cyclization and protective group strategies. For example:
- Step 1 : Construct the pyrrolidine-furan core via Pictet-Spengler-type cyclization, using acidic conditions (e.g., HCl in THF/water) to facilitate ring closure .
- Step 2 : Introduce the tert-butyl carbamate group via Boc protection under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .
- Step 3 : Optimize yield by controlling temperature (0–25°C), solvent polarity (THF > DCM), and stoichiometry of reagents (1.2–1.5 eq. Boc₂O). Post-reaction purification via silica gel chromatography (hexane/EtOAc gradient) is critical .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key for confirming stereochemistry. For example, coupling constants (J-values) between protons on the pyrrolidine and furan rings distinguish axial/equatorial substituents. In similar compounds, δ 4.2–4.5 ppm (multiplet) corresponds to the hydroxymethyl group .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch of the carbamate at ~1680–1720 cm⁻¹) .
- X-ray Crystallography : Resolves absolute configuration. For tert-butyl-protected analogs, C–O bond lengths (1.43–1.46 Å) and dihedral angles confirm ring puckering .
Table 1 : Representative NMR Data for Analogous Compounds (Adapted from )
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-3a | 3.85 | dd (J=6.5, 3.2 Hz) | Pyrrolidine bridgehead |
| H-6a | 4.32 | m | Furan-OCH2 |
| Boc C=O | 167.5 | - | 13C signal |
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced Research Questions
Q. How does the tert-butyl carbamate group influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : The Boc group acts as a steric shield, directing reactivity to the hydroxymethyl site. For example:
- Nucleophilic Substitution : The hydroxymethyl group undergoes Mitsunobu reactions (e.g., with Ph3P/DIAD) to form ethers, while the carbamate remains intact .
- Deprotection : Boc removal with TFA/DCM (1:4 v/v) at 0°C regenerates the secondary amine, enabling further functionalization (e.g., amidation) .
- Mechanistic Insight : DFT calculations show that the Boc group increases the energy barrier for ring-opening by 8–12 kcal/mol compared to unprotected analogs .
Q. What strategies resolve the racemic mixture into enantiomers, and how is enantiomeric excess (ee) validated?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isocratic elution (hexane/iPrOH 90:10). Retention times differ by 2–4 min for enantiomers .
- Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) to hydrolyze one enantiomer selectively .
- ee Determination : Combine polarimetry ([α]D) with Mosher’s ester analysis. For example, derivatize with (R)-MTPA-Cl and compare 19F NMR shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
